5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a propyl group attached to a dihydroquinoline ring system.
Preparation Methods
The synthesis of 5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-fluoro-2-nitrobenzaldehyde with 3-methyl-3-propyl-2-aminobenzylamine in the presence of a reducing agent such as sodium borohydride can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-one derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Quinoline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other similar quinoline derivatives, such as:
5-Fluoro-2-methylquinoline: This compound lacks the propyl group and dihydroquinoline ring system, making it less complex.
3-Propylquinoline: This compound lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
2-Methyl-3-propylquinoline: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of 5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one lies in its specific substitution pattern and the presence of the dihydroquinoline ring system, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
918645-86-0 |
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Molecular Formula |
C22H21FN2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C22H21FN2O/c1-3-11-22(2)13-17-18(23)8-6-10-20(17)25(21(22)26)16-12-15-7-4-5-9-19(15)24-14-16/h4-10,12,14H,3,11,13H2,1-2H3 |
InChI Key |
GZOWFHKMAQTZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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